molecular formula C21H22N4O5S B2543637 N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 533869-92-0

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2543637
CAS RN: 533869-92-0
M. Wt: 442.49
InChI Key: UGUNPQOSLJJJJG-UHFFFAOYSA-N
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Description

The compound N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a derivative of 1,3,4-oxadiazole, a class of compounds known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss closely related compounds, which can provide insights into the potential properties and activities of the compound of interest.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves multiple steps, starting with the reaction of an appropriate sulfonyl chloride with a piperidine derivative to yield a carboxylate intermediate, which is then converted into a carbohydrazide and subsequently into the oxadiazole derivative . The synthesis process is characterized by the formation of the 1,3,4-oxadiazole ring and the introduction of various substituents, which can significantly influence the properties of the final compound.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is confirmed using single crystal X-ray diffraction studies, which reveal the crystalline nature and the conformation of the piperazine or piperidine rings in these compounds . The crystal structure analysis often shows that these compounds crystallize in the monoclinic crystal system and exhibit intermolecular hydrogen bonds that contribute to the crystal packing.

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives can be explored through computational density functional theory (DFT) calculations, which help identify reactive sites for electrophilic and nucleophilic attacks . These analyses are crucial for understanding the chemical behavior of the compounds and for predicting their reactivity in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure and the nature of their substituents. The intermolecular interactions, such as hydrogen bonding and van der Waals forces, are often analyzed using Hirshfeld surface analysis, which provides detailed information about the nature and percentage contribution of these interactions . The presence of different functional groups also affects properties like solubility, melting point, and biological activity.

Scientific Research Applications

Crystal Structure and Computational Analysis

  • Research on novel piperazine derivatives related to the query compound involved crystal structure studies, Hirshfeld surface analysis, and density functional theory (DFT) calculations. These studies aimed at understanding the molecular structure, intermolecular interactions, and the reactive sites for electrophilic and nucleophilic attacks, highlighting their significance in designing molecules with desired properties (Kumara et al., 2017).

Biological Activities and Applications

  • Antibacterial Activity : N-substituted derivatives of a similar compound were synthesized and exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria, demonstrating their potential as therapeutic agents in combating bacterial infections (Khalid et al., 2016).

  • Antidiabetic Screening : A study synthesized N-substituted dihydropyrimidine derivatives, structurally related to the query compound, and evaluated them for antidiabetic activity. The results showed potential antidiabetic properties, highlighting the compound's application in diabetes management (Lalpara et al., 2021).

  • Anticancer Evaluation : Research on benzamide derivatives, similar to the query compound, explored their synthesis, characterization, and anticancer evaluation. These studies identified compounds with potent anticancer activities against various cancer cell lines, suggesting their utility in cancer therapy (Salahuddin et al., 2014).

  • Nematocidal Activity : Novel oxadiazole derivatives containing a thiadiazole amide group were synthesized and showed promising nematocidal activity against Bursaphelenchus xylophilus. This research indicates the potential application of such compounds in agricultural pest management (Liu et al., 2022).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This could potentially include the synthesis of “N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide” and similar compounds.

properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-29-17-7-5-6-16(14-17)20-23-24-21(30-20)22-19(26)15-8-10-18(11-9-15)31(27,28)25-12-3-2-4-13-25/h5-11,14H,2-4,12-13H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUNPQOSLJJJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

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